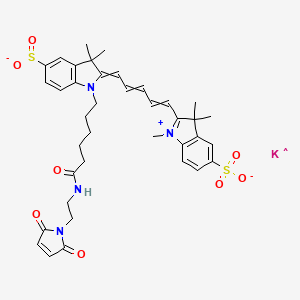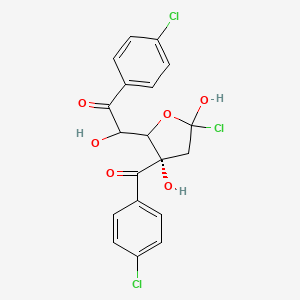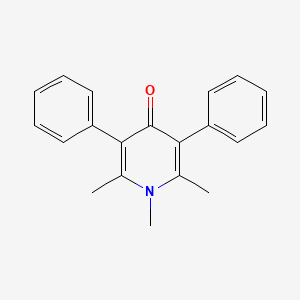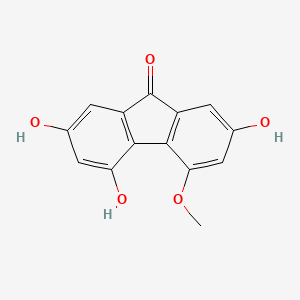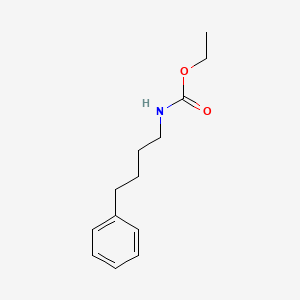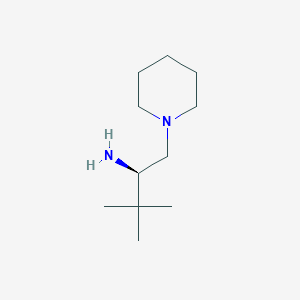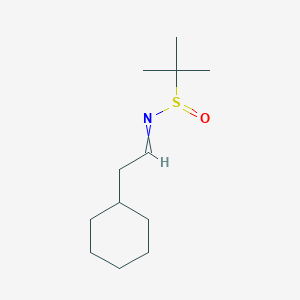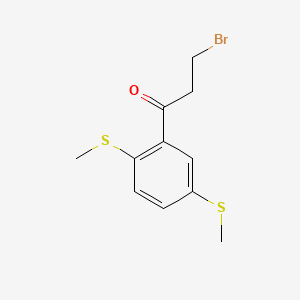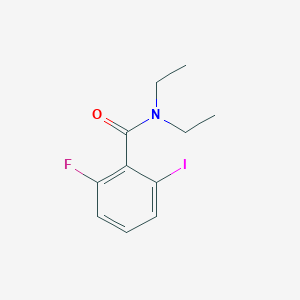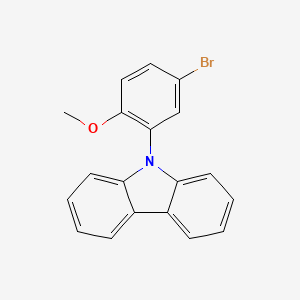
9-(5-Bromo-2-methoxyphenyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(5-Bromo-2-methoxyphenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent such as toluene or ethanol .
Starting Materials: 5-Bromo-2-methoxyphenylboronic acid and 9H-carbazole.
Catalyst: Palladium(II) acetate or palladium(0) complexes.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Toluene, ethanol, or a mixture of water and ethanol.
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
9-(5-Bromo-2-methoxyphenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 9-(2-methoxyphenyl)-9H-carbazole.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized carbazole derivatives.
科学的研究の応用
9-(5-Bromo-2-methoxyphenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.
Material Science: Employed in the development of novel polymers and advanced materials with unique electronic properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole varies depending on its application. In organic electronics, the compound’s electronic properties, such as its ability to transport electrons and holes, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
9-(2-Methoxyphenyl)-9H-carbazole: Lacks the bromo substituent, resulting in different reactivity and applications.
9-(5-Chloro-2-methoxyphenyl)-9H-carbazole: Similar structure but with a chloro group instead of a bromo group, leading to variations in chemical behavior.
9-(5-Bromo-2-hydroxyphenyl)-9H-carbazole: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness
The presence of both bromo and methoxy substituents in 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole makes it unique. The bromo group enhances its reactivity in substitution reactions, while the methoxy group influences its electronic properties and solubility. This combination of substituents provides a balance of reactivity and stability, making it valuable in various applications.
特性
分子式 |
C19H14BrNO |
|---|---|
分子量 |
352.2 g/mol |
IUPAC名 |
9-(5-bromo-2-methoxyphenyl)carbazole |
InChI |
InChI=1S/C19H14BrNO/c1-22-19-11-10-13(20)12-18(19)21-16-8-4-2-6-14(16)15-7-3-5-9-17(15)21/h2-12H,1H3 |
InChIキー |
PVVJVEAHCUKOPX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)N2C3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



